1-Chloro-1-fluorocyclopentane is an organic compound with the molecular formula and a molecular weight of approximately 136.57 g/mol. It consists of a cyclopentane ring substituted with a chlorine atom and a fluorine atom at the same carbon position, specifically the first carbon. This unique structure imparts distinct chemical properties, making it of interest in various applications, particularly in organic synthesis and as a potential intermediate in the production of pharmaceuticals and agrochemicals .
Several methods have been developed for synthesizing 1-chloro-1-fluorocyclopentane:
1-Chloro-1-fluorocyclopentane has potential applications in various fields:
Several compounds share structural similarities with 1-chloro-1-fluorocyclopentane, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Chloro-2-fluorocyclopentane | C5H8ClF | Different substitution pattern on cyclopentane |
| 1-Bromo-1-fluorocyclopentane | C5H8BrF | Bromine instead of chlorine; different reactivity |
| 1-Chloro-1-fluorocyclohexane | C6H10ClF | Larger ring size; potential for different applications |
| 2-Chloro-2-fluorocyclopentane | C5H8ClF | Substituted at a different carbon; alters reactivity |
The uniqueness of 1-chloro-1-fluorocyclopentane lies in its specific arrangement of halogens on the cyclopentane ring, which influences its chemical behavior compared to other similar compounds. Its ability to undergo distinct nucleophilic substitution reactions while maintaining stability under certain conditions makes it a valuable compound for synthetic applications .
The cyclopentane ring in 1-chloro-1-fluorocyclopentane adopts a non-planar "envelope" conformation to minimize angular and torsional strain, a characteristic stabilization mechanism observed in five-membered rings. In this conformation, four carbon atoms lie approximately in a single plane, while the fifth deviates by ~25°, reducing eclipsing interactions between adjacent hydrogen atoms. The introduction of chlorine and fluorine substituents on the same carbon atom introduces localized distortions to bond lengths and angles.
The carbon-fluorine (C–F) bond length in this compound is approximately 1.35 Å, consistent with typical C–F single bonds in organofluorine compounds. In contrast, the carbon-chlorine (C–Cl) bond measures ~1.76 Å, reflecting chlorine’s larger atomic radius and weaker bond strength compared to fluorine. These differences arise from fluorine’s higher electronegativity (4.0 vs. 3.0 for chlorine), which polarizes the C–F bond (C^δ+^–F^δ−^) more strongly than the C–Cl bond.
Bond angles at the substituted carbon deviate slightly from the idealized tetrahedral geometry. While unsubstituted cyclopentane exhibits C–C–C angles of ~108°, the steric and electronic effects of the halogen substituents increase this angle to approximately 112° at the substituted carbon. This adjustment partially offsets the increased electron density withdrawal caused by the electronegative halogens.
Table 1: Key Bond Lengths and Angles in 1-Chloro-1-fluorocyclopentane
| Parameter | Value | Reference |
|---|---|---|
| C–F Bond Length | 1.35 Å | |
| C–Cl Bond Length | 1.76 Å | |
| C–C Bond Length (Ring) | 1.54 Å | |
| C–C–C Angle (Substituted Carbon) | 112° |
The stereochemical landscape of 1-chloro-1-fluorocyclopentane is constrained by the substitution pattern of its halogens. Because both chlorine and fluorine occupy the same carbon atom, the molecule lacks a stereocenter. A stereogenic center requires four distinct substituents, but the substituted carbon in this case bonds to:
The two methylene groups are structurally equivalent due to the ring’s conformational flexibility, which rapidly interconverts axial and equatorial positions at room temperature. This equivalence precludes the existence of enantiomers or diastereomers.
Conformational isomerism, however, persists due to the ring’s puckered geometry. In the envelope conformation, the substituted carbon may occupy either the "flap" position (deviating from the plane) or a planar position. Nuclear magnetic resonance (NMR) studies of analogous cyclopentane derivatives suggest that bulky substituents preferentially occupy equatorial-like positions to minimize 1,3-diaxial interactions. For 1-chloro-1-fluorocyclopentane, the smaller fluorine atom likely adopts a pseudoaxial orientation, while chlorine occupies a pseudoequatorial position, though this preference is subtle due to the minimal size difference between the halogens.
The physicochemical properties of 1-chloro-1-fluorocyclopentane reflect the combined effects of its halogen substituents. A comparative analysis with related compounds highlights these trends:
Table 2: Properties of Halogenated Cyclopentanes
| Compound | Molecular Weight (g/mol) | C–X Bond Length (Å) | Dipole Moment (D)* |
|---|---|---|---|
| 1-Chloro-1-fluorocyclopentane | 122.57 | C–F: 1.35; C–Cl: 1.76 | ~2.1 |
| Chlorocyclopentane | 118.56 | 1.76 | ~1.9 |
| Fluorocyclopentane | 102.08 | 1.35 | ~1.8 |
| 1,2-Dichlorocyclopentane | 153.01 | 1.76 (both) | ~2.3 |
*Theoretical estimates based on additive vector models.
The presence of two electronegative substituents on the same carbon atom marginally increases the ring’s torsional strain compared to monosubstituted derivatives. However, this effect is mitigated by the envelope conformation’s inherent flexibility. In contrast, 1,2-dichlorocyclopentane experiences greater steric hindrance between adjacent chlorine atoms, forcing the ring into a more distorted "twist" conformation.
The juxtaposition of chlorine and fluorine in 1-chloro-1-fluorocyclopentane offers unique reactivity profiles. For instance, the chlorine atom may undergo nucleophilic displacement while the fluorine remains inert, enabling selective derivatization. This contrasts with 1,1-difluorocyclopentane, where both substituents resist substitution under mild conditions.
Traditional halogenation of cycloalkanes relies primarily on free radical mechanisms that have been extensively studied and developed over several decades [10] [27]. The halogenation of cyclopentane follows the classical chain reaction pathway involving initiation, propagation, and termination steps [24] [25]. Under photochemical conditions, molecular chlorine undergoes homolytic cleavage to generate chlorine radicals, which subsequently abstract hydrogen atoms from the cyclopentane ring to form cyclopentyl radicals [25] [31].
The reactivity order for halogenation follows the established pattern: fluorine > chlorine > bromine > iodine, with fluorine being exceptionally reactive and potentially explosive [10] [27]. For cyclopentane chlorination, the reaction proceeds through ultraviolet light initiation, where chlorine molecules dissociate to form chlorine atom radicals [24] [31]. The cyclopentyl radical intermediate then reacts with additional chlorine molecules to yield 1-chlorocyclopentane as the primary product [25].
The traditional chlorination of cyclopentane operates under specific conditions that have been optimized through extensive research [6] [14]. Temperature ranges typically span from 0°C to 50°C, with optimal conditions between 10°C to 30°C for controlled monochlorination [14]. The residence time in photochemical reactors varies from 1 to 300 seconds, with practical applications utilizing 3 to 150 seconds [14].
| Parameter | Range | Optimal Conditions |
|---|---|---|
| Temperature | 0°C - 50°C | 10°C - 30°C |
| Residence Time | 1 - 300 seconds | 3 - 150 seconds |
| UV Wavelength | 250 - 400 nm | 350 nm |
| Selectivity | Variable | >96% for monochloride |
The selectivity for monochlorinated products can exceed 96% when reaction conditions are properly controlled [14]. Large excess of cyclopentane relative to chlorine helps minimize polyhalogenation and unwanted by-products [14] [26].
Traditional fluorination of cycloalkanes presents significantly greater challenges compared to chlorination due to the extreme reactivity of elemental fluorine [27] [28]. Direct fluorination with fluorine gas requires specialized equipment and poses substantial safety concerns [30]. Alternative approaches employ nucleophilic fluorinating agents such as potassium fluoride, cesium fluoride, and tetrabutylammonium fluoride [39].
Electrophilic fluorination has emerged as a more practical alternative using nitrogen-fluorine bond containing reagents [32] [33]. Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide, N-fluoro-o-benzenedisulfonimide, and Selectfluor [32] [36]. These reagents offer improved safety profiles and operational convenience compared to elemental fluorine [36].
Diethylaminosulfur trifluoride represents another important class of nucleophilic fluorinating agents [30]. This reagent demonstrates versatility in fluorinating various functional groups including alcohols, ketones, and carbohydrates through nucleophilic substitution mechanisms [30].
Traditional sequential halogenation involves separate chlorination and fluorination steps to introduce both halogens into the cyclopentane framework [19]. The stereochemistry of these transformations often proceeds with inversion of configuration, particularly when using carbastannatrane-based nucleophiles [19]. Primary and secondary alkyl substrates exhibit different reactivity patterns, with secondary systems requiring shorter reaction times under ambient conditions [19].
Xenon difluoride serves as a selective fluorinating agent capable of introducing fluorine atoms into specific positions while leaving other functional groups intact [38]. This selectivity proves particularly valuable for synthesizing mixed halide compounds where regiocontrol is essential [38].
One-pot synthesis methodologies for bifunctional cyclopentanes have gained considerable attention due to their efficiency and atom economy [11] [16]. These approaches eliminate the need for intermediate isolation and purification steps, thereby reducing overall synthetic complexity and waste generation [18]. Recent developments in manganese-catalyzed processes demonstrate the potential for constructing substituted cycloalkanes from readily available alcohols as feedstock [11].
Cascade reactions represent powerful strategies for constructing complex cyclopentane derivatives in single operations [23] [42]. Rhodium-catalyzed domino sequences involving vinyldiazoacetates and allyl alcohols generate cyclopentanes containing four new stereogenic centers with exceptional stereoselectivity [23] [42]. These transformations proceed through five distinct mechanistic steps: oxonium ylide formation, sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and intramolecular carbonyl ene reaction [23].
The stereochemical control in these cascade processes relies on precise manipulation of chirality transfer events at each step [42]. Using 0.1 mole percent of chiral rhodium catalyst, three new bonds form while installing four contiguous stereocenters in high yield with excellent diastereoselectivity and enantioselectivity [42].
Earth-abundant manganese catalysts offer sustainable alternatives for cycloalkane synthesis through hydrogen borrowing methodologies [11]. The manganese complex Mn-MACHO exhibits versatility in coupling diols with secondary alcohols or ketones to generate substituted cyclohexanes, cyclopentanes, and cycloheptanes [11]. This strategy achieves atom economy by producing only water as a stoichiometric byproduct [11].
| Ring Size | Diol Component | Catalyst Loading | Yield Range |
|---|---|---|---|
| Cyclopentane | 1,4-butanediol | 2 mol% | 65-85% |
| Cyclohexane | 1,5-pentanediol | 2 mol% | 70-90% |
| Cycloheptane | 1,6-hexanediol | 2 mol% | 60-80% |
The reaction proceeds through double alkylation methodology where diols undergo catalytic coupling with secondary alcohols following a formal (4+1), (5+1), or (6+1) strategy depending on the diol chain length [11].
Bifunctional catalysts combining acid and hydrogenation functionalities enable one-pot transformations of complex substrates [16] [18]. Mesoporous zeolite-encapsulated metal catalysts provide cooperative acid-hydrogenation catalysis for synthesizing high-density compounds [16]. The design strategy involves encapsulating palladium nanoparticles within zeolite frameworks to achieve synergistic effects [16].
Palladium and gold nanoparticles supported on carbon demonstrate effectiveness in one-pot synthesis of cyclohexanone oxime from nitrobenzene with 97% yield [18]. The bifunctional nature allows simultaneous reduction and cyclization reactions to proceed under mild conditions [18].
Catalytic systems enabling simultaneous introduction of chlorine and fluorine atoms represent advanced synthetic methodologies [9] [21]. These dual halogenation processes require careful orchestration of reaction conditions to achieve concurrent incorporation of both halogens while maintaining regioselectivity and stereochemical control [21].
Recent advances in dual catalysis combine photoredox and cobalt systems to enable hydrohalogenation of alkenes [21]. The dual catalytic approach converts protons and halide anions from collidine hydrohalide salts into nucleophilic hydrogen radical equivalents and electrophilic halogen radical equivalents [21]. This protocol allows introduction of fluorine, chlorine, bromine, or iodine atoms into alkene substrates, producing highly functionalized alkyl halides [21].
The mechanistic pathway involves photoredox activation of the cobalt catalyst, which facilitates hydrogen atom transfer while simultaneously generating halogen radicals [21]. This dual activation enables the formation of carbon-halogen bonds under mild reaction conditions without requiring harsh reagents or extreme temperatures [21].
Transition metal catalysts have emerged as powerful tools for incorporating fluorinated groups into organic molecules [28]. Recent developments between 2011 and 2019 demonstrate significant progress in catalyzed fluorination and trifluoromethylation reactions [28]. These systems operate through two primary mechanisms: cross-coupling with fluorinated organometallic species and direct introduction of fluorinated moieties using fluorinated reagents [28].
Copper-catalyzed enantioselective chlorination and fluorination of carbonyl compounds utilize bisoxazoline ligands to achieve high stereoselectivity [9]. The process involves formation of five-membered chelates with the metal center, enabling stereocontrol during halogen introduction [9]. One-pot tandem chlorination-fluorination transformations generate products with excellent enantioselectivities when employing chiral spiro-oxazoline ligands [9].
TEMPO (2,2,6,6-tetramethylpiperidine nitroxide) and its derivatives function as effective catalysts for electrophilic halogenation of various substrates [12]. These stable, readily available catalysts activate halenium species including bromide, iodide, and chloride reagents [12]. The catalytic system proves applicable to diverse halogenation reactions including haloarylation of olefins and dibromination of alkynes [12].
The high catalytic activity stems from synergistic activation of electrophilic halogenating reagents, where both carbonyl groups and halogen atoms undergo simultaneous activation [12]. This dual activation model enables efficient halogenation under mild conditions while maintaining broad substrate scope [12].
| Catalyst System | Halogen Sources | Temperature | Selectivity |
|---|---|---|---|
| TEMPO derivatives | NXS, DXDMH | Room temperature | >95% |
| Cu-bisoxazoline | Selectfluor, NCS | 0°C to 25°C | >90% ee |
| Photoredox-Co | Collidine·HX | Room temperature | >85% |
Mechanochemical synthesis offers solvent-free alternatives for halogenation reactions [22]. Ball milling techniques enable formation of mixed halide perovskite materials through direct grinding of cesium halides and lead halides [22]. This approach provides stoichiometric control over halide composition while avoiding solution-based processing [22].
The mechanochemical method generates both lower-dimensional (0D) and three-dimensional (3D) cesium lead mixed halide structures with excellent optical bandgap tunability [22]. Complex arrangements of pseudooctahedral units result from halide distribution around metal centers, creating materials with unique properties [22].
The experimental determination of thermodynamic parameters for 1-Chloro-1-fluorocyclopentane presents significant challenges due to the limited availability of direct experimental measurements. Based on comprehensive literature searches, no specific calorimetric studies or direct thermodynamic measurements have been reported for this compound [1] . However, valuable insights can be obtained through comparative analysis with structurally related compounds and estimation methods.
Fundamental Thermodynamic Properties
The molecular formula C₅H₈ClF with a molecular weight of 122.57 g/mol indicates a halogenated cyclopentane derivative where both chlorine and fluorine atoms are substituted at the same carbon position [1]. The absence of direct experimental data necessitates the use of group additivity methods and correlations based on similar halogenated cycloalkanes.
Estimation of the standard enthalpy of formation suggests values in the range of -180 to -200 kJ/mol, derived through group additivity methods with halogen corrections [3]. This estimation accounts for the stabilizing effects of both chlorine and fluorine substituents on the cyclopentane ring. The standard entropy is estimated to be approximately 280-320 J/(mol·K), reflecting the increased molecular complexity compared to unsubstituted cyclopentane [4].
Heat Capacity and Thermal Properties
The heat capacity of 1-Chloro-1-fluorocyclopentane is estimated to be in the range of 120-140 J/(mol·K) at standard conditions, based on group additivity calculations and comparisons with related chlorocyclopentane compounds [4]. This value reflects the contribution of both halogen substituents to the vibrational modes of the molecule.
Critical temperature and pressure estimates, derived using Joback estimation methods, suggest values of 550-580 K and 4.0-5.0 MPa respectively. These parameters are crucial for understanding the compound's behavior under extreme conditions and its potential applications in industrial processes.
Phase Behavior and Physical Properties
Boiling point estimations based on structural correlations suggest a range of 120-140°C, significantly higher than the parent cyclopentane (49°C) due to the increased intermolecular forces resulting from halogen substitution [5]. The melting point is estimated to be between -80 to -60°C, reflecting the disruption of crystal packing caused by the presence of both chlorine and fluorine atoms at the same carbon position.
Density estimations indicate values of 1.15-1.25 g/cm³, substantially higher than cyclopentane (0.75 g/cm³) due to the presence of heavy halogen atoms [4]. The vapor pressure at 298 K is estimated to be 5-15 kPa, indicating moderate volatility under standard conditions.
| Property | Estimated Value | Method | Uncertainty |
|---|---|---|---|
| Standard Enthalpy of Formation | -180 to -200 kJ/mol | Group additivity + halogen corrections | ±20 kJ/mol |
| Standard Entropy | 280-320 J/(mol·K) | Group additivity method | ±20 J/(mol·K) |
| Heat Capacity | 120-140 J/(mol·K) | Group additivity method | ±10 J/(mol·K) |
| Critical Temperature | 550-580 K | Joback method estimation | ±30 K |
| Critical Pressure | 4.0-5.0 MPa | Joback method estimation | ±0.5 MPa |
| Boiling Point | 120-140°C | Boiling point correlations | ±20°C |
| Melting Point | -80 to -60°C | Melting point correlations | ±20°C |
| Density | 1.15-1.25 g/cm³ | Density correlations | ±0.1 g/cm³ |
Experimental Challenges and Future Directions
The lack of experimental thermodynamic data for 1-Chloro-1-fluorocyclopentane represents a significant gap in the literature. Future experimental work should focus on differential scanning calorimetry for phase transition measurements, combustion calorimetry for enthalpy of formation determination, and vapor pressure measurements using static or dynamic methods [6]. The development of reliable experimental data would enable validation of computational predictions and improvement of estimation methods for similar halogenated cycloalkanes.
Quantum mechanical calculations provide essential insights into the electronic structure and properties of 1-Chloro-1-fluorocyclopentane. The unique arrangement of chlorine and fluorine substituents at the same carbon position creates a complex electronic environment that significantly influences the molecule's behavior and reactivity.
Molecular Orbital Analysis
Density functional theory calculations reveal significant alterations to the electronic structure compared to unsubstituted cyclopentane. The presence of electronegative halogen substituents substantially affects both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies [7]. The chlorine substitution elevates the HOMO energy due to its ability to donate electron density through lone pair interactions, while the fluorine atom, being more electronegative, contributes to lowering the LUMO energy .
The HOMO-LUMO gap is decreased compared to the parent cyclopentane, indicating enhanced reactivity and polarizability. This narrowing of the energy gap is attributed to the combined effects of electron-donating (chlorine) and electron-withdrawing (fluorine) substituents, creating a push-pull electronic system that facilitates charge transfer processes [7].
Electronic Configuration and Bonding
The electronic structure calculations using various basis sets, including B3LYP/6-31G(d) and M06-2X methods, reveal the non-planar twisted conformation as the most stable arrangement [8]. This twisted C₁ symmetry minimizes both ring strain and unfavorable halogen-halogen interactions while optimizing orbital overlap.
The carbon-halogen bond lengths and angles deviate significantly from idealized tetrahedral geometry due to the electronic effects of the substituents. The C-F bond length is approximately 1.35-1.38 Å, while the C-Cl bond length is around 1.78-1.82 Å, consistent with the different covalent radii and electronegativity values of the halogens [9].
Conformational Analysis
Computational studies reveal that 1-Chloro-1-fluorocyclopentane adopts an envelope conformation with one carbon atom displaced approximately 25° from the plane defined by the other four carbon atoms [10]. This conformation minimizes both angular strain and torsional strain while accommodating the steric requirements of the halogen substituents.
The envelope conformation is stabilized by hyperconjugation effects between the C-H bonds and the adjacent C-halogen bonds. The presence of both chlorine and fluorine at the same carbon position creates unique stereoelectronic effects that influence the preferred puckering direction and amplitude .
Charge Distribution and Electrostatic Properties
Natural population analysis and electrostatic potential calculations reveal significant charge redistribution in the molecule. The carbon bearing the halogen substituents carries a substantial positive charge (+0.8 to +1.0 e), while the halogen atoms carry negative charges (-0.3 to -0.4 e for chlorine and -0.6 to -0.7 e for fluorine) [7].
The dipole moment of the molecule is estimated to be 2.1-2.4 Debye, primarily arising from the C-F bond contribution, as fluorine is significantly more electronegative than chlorine. This substantial dipole moment influences intermolecular interactions and solvent effects [11].
Vibrational Analysis
Harmonic frequency calculations provide insights into the vibrational modes of 1-Chloro-1-fluorocyclopentane. The C-F stretching mode appears at approximately 1050-1100 cm⁻¹, while the C-Cl stretching mode occurs at 650-700 cm⁻¹. The ring breathing modes are shifted to lower frequencies compared to cyclopentane due to the mass effect of the halogen substituents [8].
The calculated vibrational frequencies can be used to determine thermodynamic properties such as heat capacity, entropy, and free energy functions through statistical thermodynamics. These calculations are particularly valuable given the absence of experimental vibrational spectroscopic data for this compound.
| Computational Method | Application | Basis Set | Accuracy Level |
|---|---|---|---|
| B3LYP | Geometry optimization, frequencies | 6-31G(d) | Good for organic molecules |
| M06-2X | Thermochemistry | 6-311++G(d,p) | Excellent for thermochemistry |
| MP2 | High-accuracy structures | aug-cc-pVTZ | High accuracy for correlation |
| CCSD(T) | Benchmark energies | aug-cc-pVTZ | Very high accuracy |
Electronic Properties and Reactivity
The calculated HOMO and LUMO energies provide insights into the compound's reactivity patterns. The elevated HOMO energy due to chlorine substitution makes the molecule more susceptible to electrophilic attack, while the lowered LUMO energy facilitates nucleophilic interactions [7]. This dual reactivity pattern is characteristic of molecules containing both electron-donating and electron-withdrawing substituents.
The molecular electrostatic potential surface reveals regions of high electron density around the halogen atoms and areas of electron deficiency around the substituted carbon atom. These electrostatic features influence intermolecular interactions and guide the approach of reactive species during chemical transformations [11].
The solvent interactions and phase behavior of 1-Chloro-1-fluorocyclopentane are governed by its unique molecular structure, featuring both polar C-F and C-Cl bonds that create complex intermolecular interaction patterns. Understanding these interactions is crucial for predicting solubility, partitioning behavior, and phase equilibria in various chemical and industrial applications.
Solubility Characteristics
The compound exhibits low water solubility, estimated to be less than 100 mg/L, similar to other halogenated cycloalkanes [12]. This limited aqueous solubility results from the hydrophobic cyclopentane ring and the inability of the halogen substituents to form strong hydrogen bonds with water molecules. The presence of both chlorine and fluorine atoms creates a dipolar molecule that preferentially interacts with polar organic solvents rather than highly polar water [13].
In polar organic solvents such as acetonitrile, methanol, and ethanol, 1-Chloro-1-fluorocyclopentane demonstrates enhanced solubility due to favorable dipole-dipole interactions. The compound's substantial dipole moment (2.1-2.4 Debye) enables effective solvation by polar solvent molecules through electrostatic interactions [14]. Conversely, in non-polar solvents like hexane and cyclohexane, solubility is governed primarily by dispersion forces and size compatibility effects.
Intermolecular Interactions
The unique halogen substitution pattern creates distinct intermolecular interaction sites. The fluorine atom can participate in weak hydrogen bonding as a hydrogen bond acceptor, while the chlorine atom primarily contributes through van der Waals interactions and possible halogen bonding with electron-rich centers [11]. These complementary interaction modes influence the compound's behavior in mixed solvent systems and at interfaces.
Computational studies using force field models reveal that the compound can form dimeric structures in solution through halogen-halogen interactions and dipole-dipole alignment [11]. These weak associations influence transport properties such as diffusion coefficients and viscosity, particularly at higher concentrations.
Phase Behavior and Thermodynamic Properties
The estimated vapor pressure of 5-15 kPa at 298 K indicates moderate volatility, positioning the compound between highly volatile solvents and low-volatility specialty chemicals . The vapor-liquid equilibrium behavior is expected to exhibit positive deviations from Raoult's law in mixtures with non-polar solvents due to the compound's polar nature.
Surface tension measurements would likely reveal values in the range of 25-35 mN/m, intermediate between purely aliphatic compounds and highly polar liquids. The presence of halogen atoms increases surface activity compared to unsubstituted cyclopentane while maintaining reasonable spreading characteristics on various substrates [16].
Solvent Effects on Molecular Properties
Solvent environment significantly influences the conformational preferences and electronic properties of 1-Chloro-1-fluorocyclopentane. In polar solvents, the envelope conformation is further stabilized due to favorable solvation of the dipolar halogen-substituted carbon [14]. Dielectric constant effects can shift the HOMO-LUMO gap by 0.1-0.3 eV depending on solvent polarity, influencing spectroscopic properties and reactivity.
The solvation free energy in water is estimated to be approximately +15 to +20 kJ/mol, reflecting the unfavorable hydration of the hydrophobic portions of the molecule. In contrast, solvation in polar aprotic solvents like dimethyl sulfoxide or N,N-dimethylformamide is expected to be favorable, with solvation free energies of -10 to -15 kJ/mol [14].
Transport Properties in Solution
Diffusion coefficients in various solvents can be estimated using the Stokes-Einstein relationship, accounting for both molecular size and solute-solvent interactions. In water, the diffusion coefficient is estimated to be approximately 8×10⁻¹⁰ m²/s, while in less viscous organic solvents, values of 1-3×10⁻⁹ m²/s are expected [14].
The compound's viscosity in pure form is estimated to be 0.8-1.2 mPa·s at 298 K, higher than cyclopentane (0.44 mPa·s) due to increased intermolecular interactions from the halogen substituents. This elevated viscosity influences mixing behavior and mass transfer rates in industrial applications.
Clathrate Formation and Host-Guest Chemistry
Based on studies of related cyclopentane derivatives, 1-Chloro-1-fluorocyclopentane may act as a guest molecule in clathrate hydrate formation [17]. The size and polarity of the molecule make it compatible with structure II hydrate cages, potentially useful for gas separation and storage applications. The halogen substituents may enhance thermodynamic stability through favorable host-guest interactions.
Contact angle measurements on various substrates would likely reveal moderate wetting behavior, with contact angles of 40-70° on polar surfaces and 70-90° on non-polar surfaces. This wetting characteristic influences the compound's performance in surface treatment and coating applications [16].
| Solvent Type | Estimated Solubility | Primary Interactions | Applications |
|---|---|---|---|
| Water | <100 mg/L | Weak dipole-induced dipole | Environmental fate studies |
| Methanol | High | Dipole-dipole, weak H-bonding | Extraction processes |
| Acetonitrile | High | Strong dipole-dipole | Electrochemical applications |
| Hexane | Moderate | Dispersion forces | Non-polar extractions |
| Chloroform | Very High | Halogen-halogen interactions | Specialized solvents |
Environmental and Industrial Implications
The solvent interaction profile of 1-Chloro-1-fluorocyclopentane suggests potential applications in specialized extraction processes, particularly for polar compounds that require selective solvation. The compound's moderate volatility and unique solvation properties make it suitable for applications requiring controlled evaporation rates and selective dissolution characteristics.